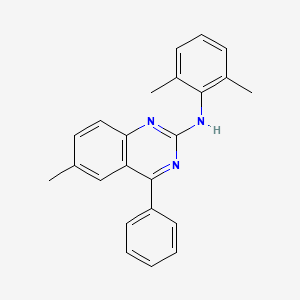

N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine is a chemical compound with a molecular formula of C24H22N2. It belongs to the class of quinazoline derivatives and has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Alkylation

N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine is part of the broader class of 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines, which have been synthesized through reactions involving (2-aminophenyl)(diphenyl)carbinol and nitriles. This process, which also involves methylation with dimethyl sulfate, leads to the formation of N-methyl-N-{2-[(diphenyl)(methylamino)methyl]phenyl}benzamide, a compound whose molecular structure has been confirmed through X-ray structural analysis. This synthesis route opens the door to a variety of chemical modifications and applications, ranging from medicinal chemistry to material sciences (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).

Anticancer Potential

Another dimension of research focuses on derivatives of quinazolin-2-amines, such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, which have shown potent apoptosis-inducing capabilities in cell-based assays. These compounds, especially when optimized through structure-activity relationship (SAR) studies, demonstrate significant anticancer potential. For instance, specific derivatives have shown high efficacy in breast and other cancer models, coupled with excellent blood-brain barrier penetration. This indicates that quinazolin-2-amine derivatives could be promising candidates for developing new anticancer therapies (Sirisoma et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine, also known as lidocaine, is the neuronal membrane . It plays a crucial role in the initiation and conduction of impulses in neurons .

Mode of Action

Lidocaine stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a local anesthetic action, effectively numbing the area where the compound is administered .

Result of Action

The primary result of lidocaine’s action is local anesthesia. By stabilizing the neuronal membrane and inhibiting the initiation and conduction of impulses, lidocaine effectively numbs the area where it is administered . This can help to reduce pain and discomfort during medical procedures.

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3/c1-15-12-13-20-19(14-15)22(18-10-5-4-6-11-18)26-23(24-20)25-21-16(2)8-7-9-17(21)3/h4-14H,1-3H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUULPPVNPQZAAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=C(C=CC=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2992583.png)

![N-(3,4-dimethoxyphenyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2992594.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2992596.png)

![N-[(4-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B2992601.png)